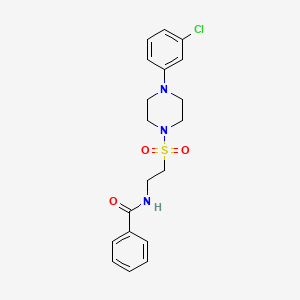

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

Description

N-(2-((4-(3-Chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is a synthetic compound featuring a benzamide core linked via a sulfonylethyl chain to a 4-(3-chlorophenyl)piperazine moiety. The 3-chlorophenyl group on the piperazine ring and the unsubstituted benzamide are critical to its structural identity. Piperazine derivatives are well-documented in central nervous system (CNS) drug development due to their affinity for dopamine and serotonin receptors . The sulfonyl group enhances solubility and influences pharmacokinetics, while the chlorophenyl substituent may modulate receptor selectivity.

Properties

IUPAC Name |

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN3O3S/c20-17-7-4-8-18(15-17)22-10-12-23(13-11-22)27(25,26)14-9-21-19(24)16-5-2-1-3-6-16/h1-8,15H,9-14H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWZFTNXVLANUJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)CCNC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the final product. Solvent extraction, crystallization, and purification steps are crucial to obtaining the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or benzamide groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Based on the search results, a detailed article focusing solely on the applications of the compound "N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide" is not fully available. However, information regarding similar compounds and their potential applications can be extracted from the provided resources.

Chemical Information

The search results list various compounds with similar structures to "this compound" . These compounds share a common structural motif: a chlorophenylpiperazine linked to a sulfonylethyl group . The key differences lie in the benzamide substituent .

Similar Compounds and their applications

While the exact compound "this compound" is not explicitly detailed, several related compounds offer insight into potential applications:

- Dopamine Receptor Affinity: Research indicates that piperazine-containing compounds, particularly those with benzamide fragments, can exhibit a high affinity for dopamine receptors . For example, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide shows a high affinity for the dopamine D4 receptor . This suggests "this compound" may also have neurological applications related to dopamine receptor modulation.

- Antimicrobial Activity: Some compounds containing thiazole rings have demonstrated antimicrobial activity . Though "this compound" does not contain a thiazole ring, the presence of a piperazine moiety and a sulfonylethyl group may contribute to potential antimicrobial effects, meriting further investigation.

- RET Kinase Inhibition: Novel 4-chloro-benzamides derivatives containing a substituted five-membered heteroaryl ring have been designed, synthesized, and evaluated as RET kinase inhibitors for cancer therapy .

Potential Biological Activities

Due to its structural components, "this compound" may possess several biological activities:

- Neuromodulation: The piperazine ring is known for interacting with neurotransmitter receptors, particularly dopamine receptors. This suggests the compound could modulate neurotransmitter activity and potentially be relevant in treating neurological disorders.

- Antimicrobial Effects: The sulfonylethyl group can enhance solubility and bioavailability, potentially increasing binding affinity for target receptors. This, combined with the piperazine moiety, may lead to antimicrobial properties.

Mechanism of Action

The mechanism of action of N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide involves its interaction with specific molecular targets. The compound is known to act as a ligand for dopamine receptors, particularly the D4 subtype . By binding to these receptors, it can modulate neurotransmitter activity and influence various physiological processes. The pathways involved may include signal transduction cascades that regulate cellular responses.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The compound is compared to structurally related analogs with modifications in the benzamide, piperazine substituents, or additional functional groups.

Table 1: Structural and Molecular Comparison

*Estimated based on molecular formula C₁₉H₂₀ClN₃O₃S.

Functional Implications of Substituents

- Chlorophenyl Position : The target compound’s 3-chlorophenyl group on piperazine contrasts with the 2,4-dichlorophenyl in ’s analog, which exhibits dopamine D3 selectivity. The dichloro substitution likely enhances steric and electronic interactions with receptor pockets .

- Fluorination: The difluoro-benzamide analog () increases molecular weight (443.9 vs.

- Core Modifications: Azetidinone derivatives () introduce a β-lactam ring, which may confer antimicrobial properties but diverges from the benzamide scaffold’s CNS applications .

Biological Activity

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide, identified by CAS number 897613-15-9, is a complex organic compound notable for its potential pharmacological properties. This compound features a piperazine ring, a sulfonyl group, and a benzamide moiety, making it of significant interest in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 439.9 g/mol. The compound's structure includes key functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈ClN₃O₃S |

| Molecular Weight | 439.9 g/mol |

| CAS Number | 897613-15-9 |

The mechanism of action for this compound involves its interaction with various receptors in the central nervous system (CNS). The piperazine moiety is known to modulate neurotransmitter activity by binding to dopamine and serotonin receptors, which may influence conditions such as anxiety and depression. Additionally, the sulfonyl group enhances binding affinity and selectivity for these targets, while the benzamide component contributes to stability and bioavailability.

Anticancer Activity

Recent studies have demonstrated that derivatives of piperazine compounds exhibit significant efficacy against cancer cells. For instance, compounds similar to this compound have shown moderate to significant inhibition of PARP1 activity, which is crucial in cancer cell proliferation and repair mechanisms. In one study, the IC50 value for a related compound was reported at 57.3 µM against breast cancer cells, indicating promising anticancer properties .

Antibacterial Properties

The antibacterial activity of compounds containing the piperazine nucleus has also been explored. A study indicated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while exhibiting weaker effects on other bacterial strains . This suggests potential applications in treating bacterial infections.

Enzyme Inhibition

This compound has been evaluated for its enzyme inhibitory properties. It has shown strong inhibitory effects on acetylcholinesterase (AChE), which is vital for neurotransmission regulation. This characteristic may position it as a candidate for treating neurodegenerative diseases such as Alzheimer's .

Case Studies

- Study on Anticancer Efficacy : A synthesized piperazine derivative exhibited an IC50 value comparable to established chemotherapeutics when tested against breast cancer cells. The results indicated that these compounds could serve as effective alternatives or adjuncts in cancer therapy .

- Antibacterial Screening : In a pharmacological evaluation, several piperazine derivatives were tested against various bacterial strains. The results showed that specific compounds demonstrated significant antibacterial activity, particularly against Salmonella typhi, highlighting their potential use in treating infections .

Q & A

Q. Optimization Strategies :

- Use anhydrous solvents (THF, DCM) to suppress side reactions.

- Increase reaction times (48 hours) for sluggish nucleophilic substitutions .

- Employ microwave-assisted synthesis to reduce reaction times for sulfonylation .

How is structural confirmation performed for this compound, and what analytical techniques resolve ambiguities in stereochemistry?

Answer:

- 1H/13C NMR : Key for confirming regiochemistry. For example, aromatic protons in the 3-chlorophenyl group appear as a triplet (δ 6.4–6.8 ppm), while sulfonyl-linked ethyl protons resonate at δ 3.2–3.5 ppm .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peaks at m/z 488–542) .

- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., R/S configuration of chiral centers) .

- HPLC with Chiral Columns : Distinguishes enantiomers using gradients of hexane/isopropanol .

What structure-activity relationships (SAR) govern its bioactivity, particularly in receptor binding?

Answer:

SAR studies highlight:

- Piperazine Substituents : The 3-chlorophenyl group enhances dopamine D4 receptor affinity (Ki < 10 nM) by filling hydrophobic pockets. Replacing chlorine with methoxy reduces selectivity .

- Sulfonyl Linker : Extending the ethyl chain improves solubility but may reduce blood-brain barrier penetration .

- Benzamide Modifications : Fluorination at the para position increases metabolic stability (t½ > 2 hours in liver microsomes) .

Q. Table 1: Impact of Substituents on D4 Receptor Affinity

| Substituent on Piperazine | Ki (nM) | Selectivity (D4 vs. D2) |

|---|---|---|

| 3-Chlorophenyl | 2.1 | >100-fold |

| 2-Methoxyphenyl | 45.3 | 10-fold |

| 4-Fluorophenyl | 8.7 | 50-fold |

| Data adapted from analogous compounds in . |

How can conflicting bioactivity data (e.g., varying IC50 values) be reconciled across studies?

Answer:

Discrepancies arise from:

- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. CHO) or incubation times alter IC50 values. Standardize using WHO-approved protocols .

- Enantiomeric Purity : Impure stereoisomers (e.g., 70:30 R/S ratio) may skew results. Validate with chiral HPLC .

- Solubility Limits : Poor aqueous solubility (>50 µM) can cause underestimation of potency. Use DMSO stocks ≤0.1% to avoid precipitation .

Q. Resolution Workflow :

Re-test compounds under uniform conditions.

Validate purity via LC-MS and NMR.

Apply computational docking to identify binding pose outliers .

What computational methods predict its pharmacokinetic properties and target interactions?

Answer:

- Molecular Docking (AutoDock Vina) : Models binding to dopamine D4 receptors (PDB: 5WIU). The sulfonyl group forms hydrogen bonds with Asp115, while the benzamide interacts with Tyr365 .

- ADMET Prediction (SwissADME) : Forecasts moderate bioavailability (F = 40–50%) due to high logP (3.2) and PSA (85 Ų) .

- MD Simulations (GROMACS) : Assess stability in lipid bilayers; the ethyl linker enhances membrane permeability .

How is receptor selectivity (e.g., D4 vs. 5-HT1A) assessed experimentally?

Answer:

- Radioligand Binding Assays : Use [³H]spiperone for D4 and [³H]8-OH-DPAT for 5-HT1A. Selectivity ratios >50-fold indicate specificity .

- Functional Assays : Measure cAMP inhibition (D4) vs. calcium mobilization (5-HT1A) in transfected cells .

- Kinase Profiling (Eurofins) : Screen against 468 kinases to rule off-target effects .

What strategies improve aqueous solubility without compromising potency?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.